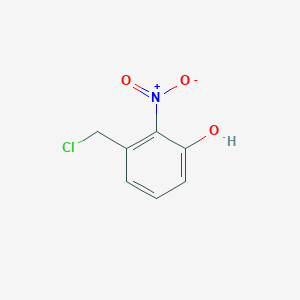

Phenol, 3-(chloromethyl)-2-nitro-

Description

Structure

3D Structure

Properties

CAS No. |

1261480-93-6 |

|---|---|

Molecular Formula |

C7H6ClNO3 |

Molecular Weight |

187.58 g/mol |

IUPAC Name |

3-(chloromethyl)-2-nitrophenol |

InChI |

InChI=1S/C7H6ClNO3/c8-4-5-2-1-3-6(10)7(5)9(11)12/h1-3,10H,4H2 |

InChI Key |

SHKMIKFIGUUQRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)[N+](=O)[O-])CCl |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of Phenol, 3 Chloromethyl 2 Nitro

Mechanistic Investigations of the Chloromethyl Group

The chloromethyl group attached to the aromatic ring at the benzylic position is a key site for chemical modification. Its reactivity is primarily centered on the carbon-chlorine bond, which is susceptible to cleavage.

The benzylic chloromethyl group is a prime site for nucleophilic substitution reactions, where a nucleophile replaces the chlorine atom. smolecule.com This reactivity is a cornerstone of its synthetic utility. These reactions can proceed through two primary mechanisms: S(_N)1 (unimolecular nucleophilic substitution) and S(_N)2 (bimolecular nucleophilic substitution). youtube.comlibretexts.org

The S(_N)1 mechanism involves a two-step process. The initial, rate-determining step is the dissociation of the chloride ion to form a relatively stable benzylic carbocation. This stability is due to the delocalization of the positive charge into the benzene (B151609) ring. The subsequent step is a rapid attack of the nucleophile on the carbocation.

Conversely, the S(_N)2 mechanism is a concerted, single-step process where the nucleophile attacks the carbon atom at the same time as the chloride ion departs. libretexts.org The choice between these mechanisms is influenced by factors such as the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center. Strong nucleophiles and aprotic solvents tend to favor the S(_N)2 pathway, while weaker nucleophiles and protic solvents that can stabilize the carbocation intermediate promote the S(_N)1 mechanism. youtube.com

| Factor | Favors S(_N)1 Mechanism | Favors S(_N)2 Mechanism |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, CN⁻, RS⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Substrate Structure | Stabilization of carbocation | Minimal steric hindrance |

While typically acting as an electrophilic center for nucleophilic attack, the chloromethyl group can also exhibit electrophilic reactivity under specific conditions. In the presence of a strong Lewis acid or superacid, the chloromethyl group can be induced to form a benzylic cation. This cation is a potent electrophile that can participate in reactions such as Friedel-Crafts alkylations with other aromatic compounds. For instance, studies on related chloromethylbenzenes have shown that in a highly acidic medium like trifluoromethanesulfonic acid, they can react with aromatic nitro compounds through a process involving a rate-determining hydride transfer, leading to the formation of triarylmethane derivatives. rsc.org This indicates that the benzylic moiety can indeed act as an electrophile.

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself a site for important chemical transformations.

A fundamental transformation of the nitro group is its reduction to a primary amino group (-NH₂). This conversion is a critical step in the synthesis of many derivatives and can be achieved through various reduction methods. masterorganicchemistry.com The choice of reducing agent allows for a degree of control over the reaction conditions and selectivity.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) and Raney nickel are frequently used for this purpose. masterorganicchemistry.comcommonorganicchemistry.com This is often a clean and efficient method.

Metal-Acid Systems: The use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (like hydrochloric acid) is a classic and widely used method for nitro group reduction. masterorganicchemistry.com

Other Reducing Agents: Reagents like sodium hydrosulfite, sodium sulfide (B99878), or tin(II) chloride can also be used, sometimes offering better selectivity in the presence of other reducible functional groups. commonorganicchemistry.comwikipedia.org

| Reagent | Conditions | Notes |

|---|---|---|

| H₂/Pd/C | Hydrogen gas, Palladium on carbon catalyst | Highly efficient, but can also reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Ni | Hydrogen gas, Raney nickel catalyst | Useful when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/HCl or Fe/CH₃COOH | Iron powder in acidic medium | A common and cost-effective industrial method. masterorganicchemistry.com |

| SnCl₂/HCl | Tin(II) chloride in hydrochloric acid | A mild reducing agent. commonorganicchemistry.com |

| Zn/NH₄Cl | Zinc metal in aqueous ammonium (B1175870) chloride | Can selectively reduce the nitro group to a hydroxylamine (B1172632). wikipedia.org |

The reduction of the nitro group is a stepwise process that can involve several intermediates, such as nitroso (-NO) and hydroxylamino (-NHOH) species. wikipedia.orgnih.gov These intermediates are key players in the redox chemistry of nitroaromatic compounds. The interconversion between these species involves electron transfer processes. yale.edu

In biological systems and certain chemical environments, the redox cycling of the nitro group can lead to the generation of reactive oxygen species (ROS). nih.gov For example, the one-electron reduction of the nitro group forms a nitro anion radical. Under aerobic conditions, this radical can transfer an electron to molecular oxygen to form a superoxide (B77818) radical (O₂⁻), regenerating the parent nitro compound. This futile cycle can lead to oxidative stress. The further reduction to hydroxylamine and its subsequent oxidation can also contribute to the generation of ROS. nih.gov

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is another key functional group that dictates the molecule's reactivity. Its properties are significantly modulated by the presence of the electron-withdrawing nitro group on the same aromatic ring.

The phenolic proton is acidic, and the presence of the ortho-nitro group increases this acidity by stabilizing the resulting phenoxide ion through resonance and inductive effects. byjus.com Therefore, Phenol (B47542), 3-(chloromethyl)-2-nitro- will readily react with bases to form the corresponding phenoxide salt.

While direct nucleophilic substitution of the phenolic hydroxyl group is generally difficult and rarely occurs, libretexts.org it can undergo O-alkylation or O-acylation reactions under appropriate conditions to form ethers and esters, respectively. For instance, Williamson ether synthesis, involving the reaction of the phenoxide with an alkyl halide, can be employed.

Furthermore, the hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. byjus.comstackexchange.com However, in Phenol, 3-(chloromethyl)-2-nitro-, the directing effects of the hydroxyl, nitro, and chloromethyl groups would compete, and the strong deactivating effect of the nitro group would generally disfavor further electrophilic substitution on the ring.

Electrophilic Aromatic Substitution on the Phenolic Ring

Electrophilic aromatic substitution is a fundamental reaction of benzene and its derivatives. The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring.

In Phenol, 3-(chloromethyl)-2-nitro-, the directing effects of the three substituents must be considered to predict the outcome of an electrophilic aromatic substitution reaction.

Hydroxyl (-OH) group: This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. byjus.com

Nitro (-NO2) group: This is a strongly deactivating, meta-directing group because it withdraws electron density from the ring through both resonance and inductive effects. quora.comquora.com

Chloromethyl (-CH2Cl) group: This group is generally considered to be weakly deactivating or very weakly activating and ortho-, para-directing. The electronegative chlorine atom withdraws electron density inductively, but the methylene (B1212753) group can donate electron density through hyperconjugation. stackexchange.com

The reaction kinetics will be slower than that of phenol due to the presence of the deactivating nitro group. However, the activating effect of the hydroxyl group still makes the ring more reactive towards electrophiles than benzene itself.

Computational chemistry provides valuable tools for predicting the most likely sites of electrophilic attack on an aromatic ring. One such method involves the calculation of the distribution of electron density, often visualized through electrostatic potential maps or by analyzing atomic charges. For instance, Hirshfeld charge analysis can be used to quantify the nucleophilicity of different carbon atoms in the aromatic ring. researchgate.net

In the case of Phenol, 3-(chloromethyl)-2-nitro-, a theoretical analysis would likely show the highest negative charge density at the carbon atoms ortho and para to the hydroxyl group, after accounting for the electron-withdrawing effects of the nitro and chloromethyl groups. The calculated energy of the carbocation intermediates (arenium ions) formed upon electrophilic attack at each possible position can also be used to predict the major product. The most stable arenium ion corresponds to the major product. byjus.com

While a specific theoretical analysis for Phenol, 3-(chloromethyl)-2-nitro- is not available in the reviewed literature, such studies on substituted phenols and nitrobenzenes have shown a good correlation between calculated electron densities and experimentally observed regioselectivity. researchgate.net

Radical Reactions and Photochemistry

Chloronitrophenols are environmental pollutants, and their degradation, particularly through photochemical processes, is of significant interest. The photochemical degradation of Phenol, 3-(chloromethyl)-2-nitro- in aqueous environments is expected to proceed through complex mechanisms involving several reactive species.

Studies on related compounds, such as 4-chlorophenol (B41353) and other nitrophenols, have shown that UV irradiation can lead to their degradation. nih.govresearchgate.net The process is often enhanced by the presence of photosensitizers or by advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH).

The proposed photochemical degradation mechanism for Phenol, 3-(chloromethyl)-2-nitro- would likely involve the following steps:

Photolysis: Direct absorption of UV light by the molecule could lead to the homolytic cleavage of the C-Cl or C-N bond, generating radical intermediates.

Hydroxyl Radical Attack: In the presence of AOPs (e.g., UV/H2O2), hydroxyl radicals can attack the aromatic ring, leading to the formation of hydroxylated intermediates. nih.gov

Ring Opening: Subsequent reactions of these intermediates can lead to the opening of the aromatic ring, forming smaller organic acids and aldehydes.

Mineralization: Ideally, complete degradation leads to the formation of inorganic products such as CO2, H2O, Cl-, and NO3-.

The degradation rate is influenced by factors such as pH, the presence of other organic matter, and the intensity of the UV light. researchgate.net The degradation of chlorophenols, for instance, has been shown to follow first-order kinetics. nih.gov

Free Radical Generation and Propagation Studies of Phenol, 3-(chloromethyl)-2-nitro-

Comprehensive searches of available scientific literature and chemical databases have yielded no specific research findings on the free radical generation and propagation studies of Phenol, 3-(chloromethyl)-2-nitro-. While studies on related nitrophenol compounds exist, detailing their reactions with various radical species and their behavior under photolytic conditions, this specific isomer has not been the subject of such focused investigation in the reviewed literature.

The general principles of free radical chemistry of nitrophenols suggest potential pathways for radical formation involving the nitro (-NO2), hydroxyl (-OH), and chloromethyl (-CH2Cl) functional groups. Homolytic cleavage of the C-Cl bond in the chloromethyl group upon exposure to ultraviolet (UV) radiation or high temperatures could potentially generate a benzyl-type radical. Similarly, reactions with highly reactive species like hydroxyl radicals (•OH) could lead to the formation of phenoxyl radicals.

However, without specific experimental data or theoretical studies on Phenol, 3-(chloromethyl)-2-nitro-, any discussion on its free radical chemistry remains speculative. Detailed research would be required to determine the precise mechanisms, the specific radical species generated, their stability, and the subsequent propagation pathways. Such studies would likely involve techniques such as electron spin resonance (ESR) spectroscopy to detect and characterize radical intermediates, as well as kinetic studies to understand the rates of radical formation and decay under various conditions.

Due to the absence of specific research data, no data tables on the free radical generation and propagation of Phenol, 3-(chloromethyl)-2-nitro- can be provided at this time.

Advanced Spectroscopic and Structural Analysis of Phenol, 3 Chloromethyl 2 Nitro

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and conformational aspects of Phenol (B47542), 3-(chloromethyl)-2-nitro-. longdom.orgairhygiene.com

Characteristic Functional Group Vibrations and Assignments

The O-H stretching vibration of the phenolic hydroxyl group is expected to appear as a broad band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹. libretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. In the Raman spectrum, this vibration is generally weak.

The aromatic C-H stretching vibrations are anticipated to be observed in the region of 3000-3100 cm⁻¹. These are typically of weak to medium intensity in the FT-IR spectrum.

The nitro group (NO₂) vibrations are key signatures. The asymmetric stretching vibration is expected to appear as a strong band in the FT-IR spectrum around 1520-1560 cm⁻¹, while the symmetric stretching vibration should be found near 1335-1355 cm⁻¹. researchgate.net The in-plane bending vibration of the NO₂ group is typically observed around 840-870 cm⁻¹. researchgate.net

The C-Cl stretching vibration of the chloromethyl group is expected in the fingerprint region of the FT-IR spectrum, generally between 600 and 800 cm⁻¹. The exact position can be influenced by the surrounding molecular structure.

Aromatic C=C stretching vibrations will produce a series of bands in both the FT-IR and Raman spectra, typically in the range of 1400-1600 cm⁻¹. The substitution pattern on the benzene (B151609) ring will influence the specific pattern and intensities of these bands.

The C-O stretching vibration of the phenol group is expected to be a strong band in the FT-IR spectrum, likely appearing in the 1200-1260 cm⁻¹ region.

A summary of the predicted characteristic vibrational frequencies is presented in the table below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) |

| Phenolic O-H | Stretching | 3200-3600 (broad) | Strong |

| Aromatic C-H | Stretching | 3000-3100 | Weak to Medium |

| Nitro (NO₂) | Asymmetric Stretching | 1520-1560 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1335-1355 | Strong |

| Nitro (NO₂) | In-plane Bending | 840-870 | Medium |

| Chloromethyl (C-Cl) | Stretching | 600-800 | Medium to Strong |

| Aromatic C=C | Stretching | 1400-1600 | Medium to Strong |

| Phenolic C-O | Stretching | 1200-1260 | Strong |

Conformational Analysis through Vibrational Modes

The vibrational spectra can also provide information about the conformational isomers of Phenol, 3-(chloromethyl)-2-nitro-. The relative orientation of the hydroxyl, chloromethyl, and nitro groups can lead to different conformers. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent nitro group is expected, which would influence the frequency and shape of the O-H stretching band, causing it to shift to a lower wavenumber and become sharper compared to a non-hydrogen-bonded phenol.

The rotational position of the chloromethyl group can also give rise to different conformers, which may be distinguishable by subtle shifts in the C-Cl stretching frequency and other skeletal vibrations in the fingerprint region of the FT-IR and Raman spectra. A detailed analysis of the low-frequency vibrational modes could potentially differentiate between these conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of Phenol, 3-(chloromethyl)-2-nitro-.

¹H and ¹³C NMR Chemical Shift Assignments and Correlation

Predicted ¹H and ¹³C NMR chemical shifts for Phenol, 3-(chloromethyl)-2-nitro- can be estimated based on the known spectra of related compounds such as nitrophenols, chlorophenols, and cresols. rsc.orgquora.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic proton, and the chloromethyl protons.

Aromatic Protons: The three aromatic protons will appear in the region of 6.8-8.2 ppm. The electron-withdrawing nitro group will deshield the adjacent protons, causing them to resonate at a higher chemical shift. The proton ortho to the nitro group is expected to be the most deshielded. Spin-spin coupling between the aromatic protons will result in characteristic splitting patterns (doublets and triplets) that can be used to assign the signals to specific positions on the ring.

Phenolic Proton (O-H): The chemical shift of the phenolic proton can vary over a wide range (typically 4-12 ppm) and is dependent on factors such as solvent, concentration, and temperature. Due to intramolecular hydrogen bonding with the nitro group, this proton is expected to be downfield and may appear as a broad singlet.

Chloromethyl Protons (CH₂Cl): The protons of the chloromethyl group are expected to appear as a singlet in the range of 4.5-5.0 ppm, deshielded by the adjacent chlorine atom and the aromatic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton.

Aromatic Carbons: The six aromatic carbons will resonate in the region of 115-160 ppm. The carbon atom attached to the hydroxyl group (C-1) is expected to be the most deshielded, followed by the carbon attached to the nitro group (C-2). The chemical shifts of the other aromatic carbons will be influenced by the substituent effects of the hydroxyl, nitro, and chloromethyl groups.

Chloromethyl Carbon (CH₂Cl): The carbon of the chloromethyl group is expected to resonate in the range of 40-50 ppm.

The following tables summarize the predicted chemical shifts.

Predicted ¹H NMR Chemical Shifts

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H-4, H-5, H-6 | 6.8 - 8.2 | m |

| Phenolic OH | 4.0 - 12.0 (broad) | s |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-1 (C-OH) | 150 - 160 |

| Aromatic C-2 (C-NO₂) | 140 - 150 |

| Aromatic C-3 (C-CH₂Cl) | 130 - 140 |

| Aromatic C-4, C-5, C-6 | 115 - 130 |

Application of 2D NMR Techniques for Comprehensive Structural Elucidation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to confirm their relative positions on the ring.

HSQC: An HSQC spectrum would show correlations between directly bonded protons and carbons. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal, for example, linking the chloromethyl proton singlet to the chloromethyl carbon signal.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Phenol, 3-(chloromethyl)-2-nitro- is expected to show characteristic absorption bands arising from electronic transitions within the molecule. Based on data for similar nitrophenol compounds, absorption maxima (λ_max) are anticipated in the ultraviolet region. researchgate.netnih.govresearchgate.netresearchgate.netdocbrown.info

The presence of the nitro group and the phenolic chromophore, extended by the chloromethyl substituent, will influence the electronic transitions. Typically, nitrophenols exhibit two main absorption bands. One band, often observed around 270-280 nm, is attributed to a π → π* transition within the benzene ring. A second, longer-wavelength band, which can extend into the visible region, is due to a charge-transfer transition involving the nitro group and the phenolic ring. docbrown.info For 3-substituted nitrophenols, this second band is often observed around 330-350 nm. docbrown.info The exact positions and intensities of these bands will be influenced by the solvent polarity.

Electronic Transitions and Chromophoric Behavior of Aromatic Systems

The electronic absorption spectrum of Phenol, 3-(chloromethyl)-2-nitro- is primarily dictated by the electronic transitions within the substituted benzene ring. The phenol backbone itself exhibits characteristic ultraviolet (UV) absorption maxima around 275 nm. docbrown.info The introduction of a nitro group (-NO2) and a chloromethyl group (-CH2Cl) as substituents significantly modifies the electronic properties and, consequently, the chromophoric behavior of the molecule.

The nitro group, being a strong electron-withdrawing group, extends the conjugation of the pi-electron system of the benzene ring. docbrown.info This extension of the conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, electronic transitions require less energy, leading to a shift of the absorption maxima to longer wavelengths (a bathochromic or red shift). For instance, 3-nitrophenol (B1666305) exhibits a second absorption maximum at approximately 340 nm, which extends into the visible region. docbrown.info This transition is likely a π → π* transition, characteristic of aromatic systems with electron-withdrawing groups. The presence of the nitro group is also expected to give rise to a weaker n → π* transition at a longer wavelength, originating from the non-bonding electrons of the oxygen atoms in the nitro group.

The hydroxyl group (-OH) is an electron-donating group and also contributes to the chromophoric character. The chloromethyl group, while primarily an alkylating agent, can have a modest influence on the electronic spectrum through its inductive effects. The combination of these substituents on the phenol ring leads to a complex interplay of electronic effects that determine the precise wavelengths and intensities of the absorption bands.

Investigation of Solvent Effects on UV-Vis Absorption Maxima

The UV-Vis absorption spectrum of a compound can be influenced by the polarity of the solvent in which it is dissolved, a phenomenon known as solvatochromism. tutorchase.com Different solvents can alter the energy levels of the ground and excited states of the solute molecule to varying extents, leading to shifts in the absorption maxima. tutorchase.comekb.eg

For Phenol, 3-(chloromethyl)-2-nitro-, the following solvent effects can be anticipated:

π → π Transitions:* In the case of π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, meaning the absorption maximum moves to a longer wavelength. youtube.com This is because polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition. youtube.com

n → π Transitions:* Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift, where the absorption maximum moves to a shorter wavelength. youtube.com This is attributed to the stabilization of the non-bonding electrons in the ground state by the polar solvent, often through hydrogen bonding, which increases the energy required for the transition. tutorchase.comyoutube.com

The table below illustrates a hypothetical investigation of solvent effects on the primary absorption maximum of Phenol, 3-(chloromethyl)-2-nitro-.

| Solvent | Polarity (Dielectric Constant) | Expected Shift | Hypothetical λmax (nm) |

| Hexane | 1.88 | - | 335 |

| Chloroform | 4.81 | Bathochromic | 342 |

| Ethanol | 24.55 | Bathochromic | 348 |

| Methanol | 32.6 | Bathochromic | 350 |

| Water | 80.1 | Bathochromic | 355 |

Mass Spectrometry (MS)

Elucidation of Fragmentation Pathways and Isotopic Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. For Phenol, 3-(chloromethyl)-2-nitro-, electron ionization (EI) would likely induce a series of characteristic fragmentations.

The presence of a chlorine atom in the molecule results in a distinctive isotopic pattern for any chlorine-containing fragment. Chlorine has two stable isotopes, 35Cl and 37Cl, with a natural abundance ratio of approximately 3:1. Therefore, the molecular ion peak (M+) and any fragment ions containing chlorine will appear as a pair of peaks (M and M+2) with a corresponding intensity ratio.

Proposed fragmentation pathways for Phenol, 3-(chloromethyl)-2-nitro- include:

Loss of the chloromethyl radical: Cleavage of the C-C bond between the benzene ring and the chloromethyl group, resulting in the loss of a ·CH2Cl radical.

Loss of the nitro group: Fragmentation involving the loss of a nitro radical (·NO2).

Loss of nitric oxide: A common fragmentation pathway for nitroaromatic compounds is the loss of nitric oxide (NO).

Loss of carbon monoxide: Phenolic compounds can undergo fragmentation with the loss of carbon monoxide (CO). libretexts.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental composition and thus the molecular formula of a compound. nih.gov For Phenol, 3-(chloromethyl)-2-nitro-, with a nominal mass of 187, HRMS can distinguish it from other compounds that may have the same nominal mass but different elemental compositions.

The theoretical exact mass of Phenol, 3-(chloromethyl)-2-nitro- (C7H6ClNO3) can be calculated using the most abundant isotopes of its constituent elements.

| Element | Isotope | Exact Mass (Da) | Number of Atoms | Total Mass (Da) |

| Carbon | 12C | 12.000000 | 7 | 84.000000 |

| Hydrogen | 1H | 1.007825 | 6 | 6.046950 |

| Chlorine | 35Cl | 34.968853 | 1 | 34.968853 |

| Nitrogen | 14N | 14.003074 | 1 | 14.003074 |

| Oxygen | 16O | 15.994915 | 3 | 47.984745 |

| Total | 186.999622 |

An experimentally determined mass from an HRMS analysis that matches this theoretical value within a few parts per million (ppm) would provide strong evidence for the molecular formula C7H6ClNO3.

X-ray Diffraction Studies

Single Crystal X-ray Structure Determination and Molecular Geometry

The molecule is expected to have a largely planar benzene ring. The substituents, however, will likely cause some degree of steric strain, potentially leading to slight deviations from planarity. The nitro group, for instance, may be slightly twisted out of the plane of the benzene ring. The intramolecular hydrogen bonding between the phenolic hydroxyl group and the ortho-nitro group, if present in a different isomer, would significantly influence the conformation. In the case of 3-(chloromethyl)-2-nitro-phenol, such an intramolecular hydrogen bond is not possible.

The table below presents expected crystallographic parameters for Phenol, 3-(chloromethyl)-2-nitro-, based on typical values for similar organic compounds.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure and the supramolecular assembly of Phenol, 3-(chloromethyl)-2-nitro- are dictated by a combination of intra- and intermolecular forces. While a definitive single-crystal X-ray analysis for this specific compound is not available in the surveyed literature, a detailed analysis can be constructed based on the well-documented structural chemistry of closely related ortho-nitrophenols, chloro-substituted aromatics, and nitrotoluenes. The molecular architecture is primarily governed by a strong intramolecular hydrogen bond, which in turn influences the nature of the intermolecular interactions that direct the crystal packing.

Dominance of Intramolecular Hydrogen Bonding

A defining feature of ortho-nitrophenols is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and one of the oxygen atoms of the adjacent nitro group (-NO2). stackexchange.comyoutube.com This interaction results in the formation of a stable, planar, six-membered pseudo-aromatic ring, a phenomenon known as chelation.

This O–H···O=N bond is a resonance-assisted hydrogen bond (RAHB), which significantly increases its strength. The charge separation in the nitro group and the acidity of the phenolic proton create a robust electrostatic attraction. This intramolecular bond is expected to lock the conformation of the hydroxyl and nitro groups, preventing the hydroxyl proton from being available for strong intermolecular hydrogen bonding, a feature that dominates the crystal structures of its isomers, such as 4-nitrophenol. stackexchange.com

| Interaction Type | Donor-H | Acceptor | Plausible D-H···A Angle (°) | Plausible H···A Distance (Å) |

| Intramolecular Hydrogen Bond | O–H | O (nitro) | ~140-150 | ~1.8 - 1.9 |

This interactive table presents the anticipated geometry for the dominant intramolecular hydrogen bond, based on data from analogous ortho-nitrophenol structures.

Weak Intermolecular Forces and Crystal Assembly

With the primary hydrogen bond donor satisfied intramolecularly, the crystal packing of Phenol, 3-(chloromethyl)-2-nitro- is expected to be directed by a network of weaker intermolecular interactions. These interactions, while individually less energetic than a classical hydrogen bond, collectively determine the three-dimensional architecture of the crystal lattice.

C–H···O Hydrogen Bonds: The structure contains several potential C-H donors (from the aromatic ring and the chloromethyl group) and multiple oxygen acceptors (from the nitro and hydroxyl groups). It is highly probable that a series of weak C–H···O hydrogen bonds link adjacent molecules. For instance, interactions involving the chloromethyl protons (C-H···O=N) or aromatic protons (C-H···O=N and C-H···O-H) can form chains or sheets. In similar nitro-substituted compounds, such interactions are crucial in building the supramolecular structure. bris.ac.uk

Halogen Interactions: The chlorine atom of the chloromethyl group can participate in weak intermolecular interactions. While classic halogen bonding (C–Cl···O) might be present, it is often weaker for chlorine compared to heavier halogens. The electrostatic potential on the chlorine atom would influence its role as either a Lewis base or, in some orientations, a Lewis acid.

π–π Stacking Interactions: Aromatic rings in the crystal lattice tend to arrange themselves to maximize attractive π–π stacking interactions. Given the electron-withdrawing nature of the nitro group and the electron-donating character of the hydroxyl group, offset or slipped-parallel stacking arrangements are likely. These interactions would contribute significantly to the cohesion of the crystal lattice, often resulting in columnar or layered packing motifs. The symmetrical arrangement of similar molecules, like p-dichlorobenzene, is known to enhance packing efficiency and influence physical properties. byjus.com

| Interaction Type | Interacting Groups | Expected Structural Motif |

| Weak Hydrogen Bonds | C(aromatic)–H ··· O(nitro) | Formation of 2D sheets or networks |

| Weak Hydrogen Bonds | C(chloromethyl)–H ··· O(nitro/hydroxyl) | Linking of adjacent molecules into chains |

| π–π Stacking | Aromatic Ring ··· Aromatic Ring | Formation of slipped stacks or herringbone patterns |

| Halogen Interactions | C–Cl ··· O(nitro) | Minor contribution to lattice stabilization |

This interactive table summarizes the potential intermolecular forces and their anticipated role in the crystal packing of Phenol, 3-(chloromethyl)-2-nitro-.

Computational Chemistry and Theoretical Modeling of Phenol, 3 Chloromethyl 2 Nitro

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules.

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For "Phenol, 3-(chloromethyl)-2-nitro-," this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Once the geometry is optimized, various electronic properties can be analyzed. This includes the distribution of electron density, which reveals how electrons are shared between atoms and can indicate the polarity of different bonds within the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. numberanalytics.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. numberanalytics.comyoutube.com The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. numberanalytics.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. numberanalytics.comresearchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.nettaylorandfrancis.com

Table 1: Hypothetical Frontier Molecular Orbital Data for Phenol (B47542) and Substituted Phenols

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenol | -6.783 | -0.431 | 6.352 |

| p-Chlorophenol | -6.586 | -0.509 | 6.077 |

Note: The data in this table is based on findings for phenol and p-chlorophenol and is intended to be illustrative. mdpi.com Actual values for "Phenol, 3-(chloromethyl)-2-nitro-" would require specific calculations.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include:

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions. researchgate.net

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

Local reactivity descriptors, such as Fukui functions , can also be calculated. researchgate.net These functions identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. periodicodimineralogia.itdergipark.org.trmpg.de It examines the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. periodicodimineralogia.itdergipark.org.tr These interactions, known as hyperconjugation, contribute to the stability of the molecule. acadpubl.eu The strength of these interactions is quantified by the second-order perturbation energy, E(2). acadpubl.eu A larger E(2) value indicates a stronger interaction and greater stabilization. acadpubl.eu

For "Phenol, 3-(chloromethyl)-2-nitro-," NBO analysis could reveal interactions between the lone pairs of the oxygen and nitro-group oxygen atoms with the antibonding orbitals of the benzene (B151609) ring and the chloromethyl group, providing insights into the molecule's electronic stability.

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for identifying the regions that are most likely to be involved in electrophilic and nucleophilic interactions. mdpi.com

Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are the most likely sites for electrophilic attack. For a substituted phenol, these would typically be around the oxygen atom of the hydroxyl group and the oxygen atoms of the nitro group.

Blue regions indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons. These are the most likely sites for nucleophilic attack. In "Phenol, 3-(chloromethyl)-2-nitro-," positive regions would be expected around the hydrogen atom of the hydroxyl group and the carbon atom of the chloromethyl group.

Green regions represent areas of neutral potential.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. rsc.orgjim.org.cn By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the dynamic processes of molecules, such as conformational changes, diffusion, and interactions with other molecules. nih.govchemrxiv.org

For "Phenol, 3-(chloromethyl)-2-nitro-," MD simulations could be used to study its behavior in different environments, such as in a solvent or interacting with a biological macromolecule. These simulations can provide information on the flexibility of the molecule, its preferred conformations, and the nature of its intermolecular interactions, such as hydrogen bonding and van der Waals forces. jim.org.cn While specific MD studies on "Phenol, 3-(chloromethyl)-2-nitro-" are not available, research on similar phenolic compounds demonstrates the utility of this method in understanding their behavior in complex systems. rsc.orgnih.govchemrxiv.orgresearchgate.net

Exploration of Conformational Space and Flexibility

A critical aspect of understanding a molecule's behavior is the characterization of its conformational landscape. For Phenol, 3-(chloromethyl)-2-nitro-, this would involve mapping the potential energy surface as a function of key dihedral angles. The primary rotations influencing the molecule's shape would be around the C-C-O-H (hydroxyl group), C-C-N-O (nitro group), and C-C-C-Cl (chloromethyl group) bonds.

Methodology: Techniques such as Density Functional Theory (DFT) would be employed to calculate the energies of various conformers. mdpi.comresearchgate.netmdpi.com By systematically rotating the rotatable bonds, a potential energy surface can be generated, identifying the global minimum energy conformer and other low-energy isomers. mdpi.com This analysis would reveal the molecule's flexibility and the energy barriers between different conformations.

Expected Findings (Hypothetical): It would be anticipated that intramolecular hydrogen bonding between the hydroxyl and nitro groups would significantly influence the preferred conformation, similar to what is observed in 2-nitrophenol. nih.gov The steric hindrance and electrostatic interactions of the chloromethyl group would further modulate the conformational preferences. However, without specific calculations, the exact dihedral angles and relative energies of the stable conformers of Phenol, 3-(chloromethyl)-2-nitro- remain unknown.

Investigation of Solvation Effects and Intermolecular Interactions

The interaction of a solute with its surrounding solvent molecules is crucial for its chemical reactivity and physical properties.

Methodology: Solvation effects can be modeled using either explicit or implicit solvent models. youtube.com Explicit models would involve simulating the Phenol, 3-(chloromethyl)-2-nitro- molecule surrounded by a number of solvent molecules (e.g., water, methanol), while implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. youtube.com Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature and strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.gov

Expected Findings (Hypothetical): Given the presence of a hydroxyl group (a hydrogen bond donor) and nitro and chloro groups (hydrogen bond acceptors), it is expected that Phenol, 3-(chloromethyl)-2-nitro- would exhibit significant intermolecular interactions with polar solvents. The strength of these interactions would impact its solubility and reactivity. Ab initio calculations on related nitrophenols have shown that the positioning of substituents can weaken or enhance hydrogen bonding with water molecules, affecting partitioning between aqueous and nonpolar phases. youtube.com Similar effects would be expected for Phenol, 3-(chloromethyl)-2-nitro-, but specific data on interaction energies and solvation free energies are not available.

Reaction Pathway Modeling

Understanding the mechanisms of chemical reactions is a fundamental goal of computational chemistry.

Methodology: To model a chemical reaction, computational methods are used to locate the transition state (TS) on the potential energy surface, which represents the highest energy point along the reaction coordinate. youtube.comresearchgate.net Techniques such as synchronous transit-guided quasi-Newton (STQN) methods or eigenvector-following algorithms are employed to find these first-order saddle points. Frequency calculations are then performed to confirm the presence of a single imaginary frequency, which corresponds to the vibrational mode of the molecule moving along the reaction coordinate. researchgate.net

Expected Findings (Hypothetical): For Phenol, 3-(chloromethyl)-2-nitro-, potential reactions for study could include nucleophilic substitution at the chloromethyl group or reactions involving the nitro and hydroxyl groups. For instance, in a reaction with a nucleophile, the transition state would involve the partial formation of a new bond with the nucleophile and the partial breaking of the C-Cl bond. The geometry and energy of this transition state would be critical for determining the reaction rate. However, no such studies have been published for this specific molecule.

Expected Findings (Hypothetical): The activation energy is a key determinant of the reaction kinetics, while the reaction energy indicates the thermodynamic feasibility of the transformation. For example, a theoretical study on the decomposition of related compounds has shown how different pathways can have vastly different energy barriers. nih.gov For Phenol, 3-(chloromethyl)-2-nitro-, such profiles would be invaluable for predicting its reactivity and stability under various conditions, but the necessary calculations have not been performed.

Spectroscopic Property Prediction

Computational methods are powerful tools for predicting and interpreting spectroscopic data.

Methodology: DFT calculations can be used to predict the vibrational frequencies and intensities of a molecule. nih.gov These calculations involve computing the second derivatives of the energy with respect to the atomic positions to obtain the harmonic vibrational frequencies. The results can then be used to simulate the FT-IR and Raman spectra. Scaling factors are often applied to the calculated frequencies to better match experimental data. researchgate.net

Expected Findings (Hypothetical): The simulated spectra for Phenol, 3-(chloromethyl)-2-nitro- would be expected to show characteristic vibrational modes. These would include O-H stretching from the hydroxyl group, symmetric and asymmetric N-O stretching from the nitro group, C-Cl stretching from the chloromethyl group, and various C-H and C-C stretching and bending modes from the aromatic ring. For example, in related nitrophenols, the nitro group stretching vibrations are typically observed in the 1300-1550 cm⁻¹ region in IR and Raman spectra. spectroscopyonline.comresearchgate.net While these general ranges are known, the precise frequencies and intensities for Phenol, 3-(chloromethyl)-2-nitro- are not available without specific computational studies.

Prediction of UV-Vis and NMR Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a powerful tool for the characterization of novel or uncharacterized molecules such as Phenol, 3-(chloromethyl)-2-nitro-. By employing quantum chemical calculations, it is possible to obtain theoretical UV-Vis and NMR spectra that can aid in the interpretation of experimental data and provide insights into the electronic structure and chemical environment of the molecule.

Theoretical Framework:

Density Functional Theory (DFT) has been established as a reliable method for the prediction of a wide range of molecular properties, including spectroscopic parameters. For the theoretical investigation of Phenol, 3-(chloromethyl)-2-nitro-, geometry optimization would first be performed to find the lowest energy conformation of the molecule. A common and effective functional for this purpose is B3LYP, often paired with a basis set such as 6-31G(d,p) to provide a good balance between accuracy and computational cost.

UV-Vis Spectroscopy:

The electronic absorption spectrum of Phenol, 3-(chloromethyl)-2-nitro- can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands in the UV-Vis spectrum, respectively. The calculations are typically performed on the optimized ground-state geometry of the molecule. For nitrophenols, the electronic transitions are often complex, involving contributions from various molecular orbitals. rsc.org The predicted spectrum for Phenol, 3-(chloromethyl)-2-nitro- would likely exhibit multiple absorption bands, characteristic of substituted aromatic compounds.

Illustrative Predicted UV-Vis Spectroscopic Data for Phenol, 3-(chloromethyl)-2-nitro-

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Molecular Orbital Transition) |

| 350 | 0.25 | HOMO -> LUMO |

| 285 | 0.18 | HOMO-1 -> LUMO |

| 230 | 0.45 | HOMO-2 -> LUMO+1 |

Note: The data in this table is illustrative and represents typical values that would be expected from a TD-DFT calculation for a molecule with this structure. The transitions involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as other nearby orbitals.

NMR Spectroscopy:

The prediction of 1H and 13C NMR chemical shifts is another valuable application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used for this purpose. nih.govacs.orgnih.gov Following the geometry optimization of Phenol, 3-(chloromethyl)-2-nitro-, the GIAO method can be employed to calculate the isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts can be high, often with mean absolute errors of less than 0.2 ppm for 1H and 1-2 ppm for 13C, when appropriate levels of theory are used. nih.govnih.gov

Illustrative Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for Phenol, 3-(chloromethyl)-2-nitro-

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C1-OH | 10.5 | 155.0 |

| C2-NO2 | - | 135.0 |

| C3-CH2Cl | - | 130.0 |

| C4 | 7.8 | 128.0 |

| C5 | 7.2 | 120.0 |

| C6 | 8.1 | 138.0 |

| CH2Cl | 4.8 | 45.0 |

| OH | 10.5 | - |

Note: The data in this table is illustrative and represents typical values that would be expected from a GIAO-DFT calculation. The chemical shifts are highly dependent on the electronic environment of each nucleus.

Quantitative Structure-Reactivity Relationships from Computational Data

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a compound with its reactivity. Computational chemistry plays a crucial role in developing QSRR models by providing a wide range of molecular descriptors that quantify various aspects of a molecule's electronic and steric properties. For Phenol, 3-(chloromethyl)-2-nitro-, these descriptors can be used to predict its reactivity in various chemical processes.

Molecular Descriptors for Reactivity:

A variety of molecular descriptors can be calculated for Phenol, 3-(chloromethyl)-2-nitro- using DFT methods. These descriptors can be broadly categorized as electronic, steric, and lipophilic.

Electronic Descriptors: These describe the electronic properties of the molecule and are often related to its ability to participate in reactions involving electron transfer or electrostatic interactions. Key electronic descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap often indicates higher reactivity.

Ionization Potential (IP) and Electron Affinity (EA): These are related to the HOMO and LUMO energies and quantify the energy required to remove an electron and the energy released when an electron is added, respectively.

Partial Atomic Charges: These indicate the distribution of electron density within the molecule and can help identify potential sites for nucleophilic or electrophilic attack.

Fukui Functions: These are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. acs.org

Steric Descriptors: These describe the size and shape of the molecule, which can influence its ability to interact with other molecules. Examples include molecular volume and surface area.

Lipophilic Descriptors: The logarithm of the n-octanol/water partition coefficient (log Kow) is a key descriptor of a molecule's hydrophobicity and is often correlated with its biological activity and environmental fate. nih.gov

Developing QSRR Models:

Once a set of molecular descriptors has been calculated for Phenol, 3-(chloromethyl)-2-nitro- and a series of related compounds, statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms can be used to develop a QSRR model. mdpi.com This model would take the form of an equation that relates the calculated descriptors to an experimentally determined measure of reactivity, such as a reaction rate constant or a biological activity endpoint. Such models can be used to predict the reactivity of new, untested compounds and to gain insights into the factors that govern their chemical behavior.

Illustrative Molecular Descriptors for QSRR Studies of Phenol, 3-(chloromethyl)-2-nitro-

| Descriptor | Calculated Value | Significance in Reactivity |

| HOMO Energy | -8.5 eV | Relates to susceptibility to electrophilic attack |

| LUMO Energy | -2.1 eV | Relates to susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 6.4 eV | Indicator of chemical reactivity |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

| log Kow | 2.8 | Predicts bioaccumulation potential |

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations for a molecule with this structure.

Derivatives and Analogs of Phenol, 3 Chloromethyl 2 Nitro

Synthetic Strategies for Novel Derivatives

The generation of new molecules from 3-(chloromethyl)-2-nitrophenol hinges on the strategic manipulation of its three key functional groups. These transformations allow for the introduction of diverse chemical entities, paving the way for new applications.

The chloromethyl group at the 3-position is a primary benzylic halide, making it highly reactive towards nucleophilic substitution reactions. The carbon atom of the chloromethyl group is electrophilic and readily attacked by a variety of nucleophiles, leading to the displacement of the chloride ion, which is a good leaving group. This reactivity is a cornerstone for introducing a wide array of functional groups at this position.

Common nucleophiles that can be employed include:

Amines: Reaction with primary or secondary amines can yield the corresponding aminomethyl derivatives.

Thiols: Thiolates are excellent nucleophiles and react to form thioethers.

Azides and Cyanides: Sodium azide (B81097) can be used to introduce an azidomethyl group, which can be further reduced to an aminomethyl group. Similarly, cyanide ions can introduce a cyanomethyl group, which can be hydrolyzed to a carboxymethyl group.

Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides results in the formation of ethers.

The nitro group is a versatile functional group that can be transformed into various other nitrogen-containing moieties, most notably an amino group. The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis. chembk.com This conversion dramatically alters the electronic properties of the benzene (B151609) ring, as the strongly electron-withdrawing nitro group is replaced by the strongly electron-donating amino group.

Several methods can be employed for the reduction of the nitro group in 3-(chloromethyl)-2-nitrophenol:

Catalytic Hydrogenation: This is a common and clean method, often utilizing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. nih.gov A key consideration is the potential for hydrodehalogenation (removal of the chlorine from the chloromethyl group) with some catalysts, especially Pd/C. Raney nickel is often a better choice when dehalogenation is a concern. nih.gov

Metal/Acid Reduction: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). Tin(II) chloride (SnCl₂) is another mild reagent for this purpose. nih.gov

Sulfide (B99878) Reduction: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the selective reduction of a nitro group, particularly in compounds with multiple reducible functional groups. chembk.com

The resulting 3-(chloromethyl)-2-aminophenol is a valuable intermediate, as the amino group can undergo a wide range of subsequent reactions, such as diazotization followed by substitution, acylation, and alkylation.

The phenolic hydroxyl group is acidic and can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile and can react with various electrophiles.

A primary method for functionalizing the hydroxyl group is through etherification . The Williamson ether synthesis is a widely used method where the phenoxide reacts with an alkyl halide to form an ether. For example, treating 3-(chloromethyl)-2-nitrophenol with a base like sodium hydroxide (B78521) followed by an alkyl halide (e.g., methyl iodide or ethyl bromide) would yield the corresponding alkoxy derivative. mdpi.com This reaction converts the acidic phenol (B47542) into a more stable ether linkage.

Another possibility is esterification , where the phenol reacts with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to form a phenyl ester. This transformation can be useful for protecting the hydroxyl group during subsequent reactions involving the other functional groups.

Comparative Studies with Positional Isomers and Related Compounds

The chemical and physical properties of nitrophenols are highly dependent on the relative positions of the functional groups on the aromatic ring. Comparing 3-(chloromethyl)-2-nitrophenol with its isomers and other related compounds highlights these differences.

The positional isomers of 3-(chloromethyl)-2-nitrophenol exhibit distinct properties due to differences in electronic and steric effects.

Interactive Data Table: Comparison of Positional Isomers

| Property | Phenol, 3-(chloromethyl)-2-nitro- | 2-(Chloromethyl)-4-nitrophenol (B20466) | 4-(Chloromethyl)-2-nitrophenol (B1349657) |

| IUPAC Name | 3-(chloromethyl)-2-nitrophenol | 2-(chloromethyl)-4-nitrophenol | 4-(chloromethyl)-2-nitrophenol |

| CAS Number | 16621-33-9 | 2973-19-5 | 6694-75-3 |

| Molecular Weight | 187.58 g/mol | 187.58 g/mol | 187.58 g/mol |

| Melting Point | Not readily available | 128 °C (dec.) sigmaaldrich.com | Not readily available |

| Appearance | Not readily available | Off-White Solid chemicalbook.com | Yellow solid |

In 2-(chloromethyl)-4-nitrophenol , the chloromethyl group is ortho to the hydroxyl group, and the nitro group is para. The nitro group is in conjugation with the hydroxyl group, which increases the acidity of the phenol compared to the 3-chloromethyl isomer. The chloromethyl group at the ortho position can provide steric hindrance for reactions at the hydroxyl group.

For 4-(chloromethyl)-2-nitrophenol , both the chloromethyl and the nitro groups are in positions that are electronically activated by the hydroxyl group (para and ortho, respectively). The nitro group ortho to the hydroxyl group can form an intramolecular hydrogen bond, which can affect its physical properties like volatility and solubility.

The reactivity of the chloromethyl group in these isomers is also expected to differ. The stability of the benzylic carbocation intermediate in an Sₙ1-type reaction, or the transition state in an Sₙ2 reaction, will be influenced by the electronic effects of the substituents from their respective positions.

Comparing 3-(chloromethyl)-2-nitrophenol with an analog where the chloromethyl group is replaced by a chlorine atom, such as 2-chloro-3-nitrophenol (B183055) , reveals significant differences in reactivity.

Interactive Data Table: Comparison with Chlorinated Phenol Analog

| Property | Phenol, 3-(chloromethyl)-2-nitro- | 2-Chloro-3-nitrophenol |

| IUPAC Name | 3-(chloromethyl)-2-nitrophenol | 2-chloro-3-nitrophenol |

| CAS Number | 16621-33-9 | 603-84-9 |

| Molecular Weight | 187.58 g/mol | 173.55 g/mol nih.gov |

| Appearance | Not readily available | Yellow to Orange to Brown Solid sigmaaldrich.com |

| Reactivity Hotspot | Benzylic C-Cl bond | Aromatic C-Cl bond |

The primary difference lies in the nature of the C-Cl bond. In 3-(chloromethyl)-2-nitrophenol, the chlorine is part of a benzylic halide. This bond is relatively weak and susceptible to nucleophilic substitution as discussed in section 6.1.1. In contrast, the chlorine atom in 2-chloro-3-nitrophenol is directly attached to the aromatic ring. This aryl halide bond is much stronger and generally unreactive towards nucleophilic substitution unless under harsh conditions or through specific mechanisms like nucleophilic aromatic substitution (SₙAr). For an SₙAr reaction to occur readily, the leaving group (chloride) typically needs to be ortho or para to a strong electron-withdrawing group, a condition that is not optimally met in 2-chloro-3-nitrophenol.

Therefore, while both molecules contain a chlorine atom, their synthetic utility differs significantly. 3-(chloromethyl)-2-nitrophenol is a good substrate for introducing a variety of functional groups via substitution at the benzylic position, whereas 2-chloro-3-nitrophenol would require different synthetic strategies to modify the chloro-substituted position.

Influence of Substituent Position on Chemical Behavior and Reactivity Profiles

The hydroxyl group is a potent activating group that donates electron density to the benzene ring through resonance, primarily at the ortho and para positions. scispace.com Conversely, the nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects, with the effect being most pronounced at the ortho and para positions. rsc.org The chloromethyl group is generally considered to be weakly electron-withdrawing through an inductive effect. acs.org The relative positioning of these groups can either reinforce or counteract each other's effects, leading to significant differences in acidity, nucleophilicity, and susceptibility to further substitution among isomers.

Electronic Effects and Acidity

The acidity of phenolic compounds is a direct measure of the stability of the corresponding phenoxide ion formed upon deprotonation. Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, thereby increasing acidity (lowering the pKa value). rsc.org The position of these electron-withdrawing groups is critical. When located at the ortho or para positions relative to the hydroxyl group, nitro groups can participate in resonance delocalization of the negative charge of the phenoxide ion, leading to a significant increase in acidity. quora.com When at the meta position, the nitro group can only exert its electron-withdrawing inductive effect, resulting in a smaller increase in acidity compared to the ortho and para isomers. quora.com

In Phenol, 3-(chloromethyl)-2-nitro-, the nitro group is in the ortho position relative to the hydroxyl group. This positioning allows for strong stabilization of the phenoxide ion through both the powerful -I (inductive) and -M (mesomeric or resonance) effects of the nitro group. Additionally, the chloromethyl group at the meta position contributes a weak electron-withdrawing inductive effect, further enhancing the acidity. However, the ortho-nitro group can also participate in intramolecular hydrogen bonding with the phenolic proton, which can slightly decrease the acidity compared to the para-isomer where such bonding is absent. quora.com

The following table illustrates the expected trend in acidity (pKa values) for isomeric chloromethyl-nitrophenols based on the established principles of substituent effects.

| Compound | Substituent Positions (relative to -OH) | Expected Relative Acidity | Rationale |

| 4-Chloro-2-nitrophenol | -NO₂ (ortho), -Cl (para) | High | Both -NO₂ and -Cl are electron-withdrawing. The para-chloro group provides additional inductive withdrawal. |

| Phenol, 3-(chloromethyl)-2-nitro- | -NO₂ (ortho), -CH₂Cl (meta) | High | The ortho-nitro group strongly stabilizes the phenoxide ion through resonance and induction. The meta-chloromethyl group contributes a weak inductive withdrawal. Intramolecular H-bonding may slightly reduce acidity compared to a para-nitro equivalent. quora.com |

| 2-Chloro-6-nitrophenol | -NO₂ (ortho), -Cl (ortho) | Very High | Two electron-withdrawing groups ortho to the hydroxyl group provide strong stabilization of the phenoxide ion. |

| 4-Chloromethyl-2-nitrophenol | -NO₂ (ortho), -CH₂Cl (para) | High | The ortho-nitro group provides strong stabilization. The para-chloromethyl group offers weak inductive withdrawal. |

| 5-Chloro-2-nitrophenol | -NO₂ (ortho), -Cl (meta) | High | The ortho-nitro group is the dominant influence on acidity. The meta-chloro group has a moderate inductive effect. |

Note: The pKa values are illustrative and based on theoretical principles of substituent effects. Actual experimental values may vary.

Steric Effects and Reactivity

Steric hindrance plays a crucial role in determining the accessibility of reactive sites within a molecule. numberanalytics.com In Phenol, 3-(chloromethyl)-2-nitro-, the substituents are positioned on adjacent carbons (positions 1, 2, and 3), creating a sterically crowded environment on one side of the benzene ring. This steric bulk can influence the regioselectivity of further reactions.

For instance, in electrophilic aromatic substitution reactions, incoming electrophiles will preferentially attack the less hindered positions of the aromatic ring. Given that the hydroxyl group is a strong ortho, para-director, it would typically direct incoming electrophiles to positions 2, 4, and 6. However, in this molecule, position 2 is already occupied by the nitro group. Position 6 would be sterically hindered by the adjacent hydroxyl group. Therefore, electrophilic attack would be most likely to occur at position 4, which is para to the hydroxyl group and relatively less sterically encumbered. The deactivating nature of the nitro and chloromethyl groups would, however, make such reactions sluggish. libretexts.org

The reactivity of the chloromethyl group, for example in nucleophilic substitution reactions, can also be influenced by the neighboring nitro group. acs.org The bulky ortho-nitro group can sterically hinder the approach of a nucleophile to the benzylic carbon of the chloromethyl group, potentially slowing down the reaction rate compared to an isomer where the chloromethyl group is less sterically shielded.

Reactivity Profiles of Isomeric Analogs

The specific placement of the chloromethyl and nitro groups in relation to the hydroxyl group leads to distinct reactivity profiles among isomers.

| Isomer | Key Structural Feature | Expected Impact on Reactivity |

| Phenol, 3-(chloromethyl)-2-nitro- | Ortho-nitro, meta-chloromethyl | The hydroxyl group's directing effect is influenced by the ortho-nitro group. The chloromethyl group is sterically influenced by the adjacent nitro group. The ring is strongly deactivated towards electrophilic substitution. |

| 4-Chloromethyl-2-nitrophenol | Ortho-nitro, para-chloromethyl | The chloromethyl group is less sterically hindered, potentially making it more susceptible to nucleophilic substitution compared to the 3-chloromethyl isomer. The directing effects of the hydroxyl and chloromethyl groups are cooperative towards some positions. |

| 2-Chloromethyl-4-nitrophenol | Para-nitro, ortho-chloromethyl | The powerful para-nitro group strongly enhances the acidity of the phenol. quora.com The ortho-chloromethyl group is sterically hindered by the hydroxyl group, which could affect its reactivity. |

| 2-Chloromethyl-6-nitrophenol | Ortho-nitro, ortho-chloromethyl | This isomer is highly sterically hindered around the hydroxyl group, which would significantly impact reactions involving the phenolic proton and the approach of reagents to the adjacent positions. |

Role As a Chemical Intermediate

Precursor in Fine Chemical Synthesis

The strategic placement of a hydroxyl, a chloromethyl, and a nitro group on the benzene (B151609) ring endows "Phenol, 3-(chloromethyl)-2-nitro-" with a versatile reactivity profile, making it a potentially valuable precursor in the synthesis of more complex organic molecules.

Application in the Synthesis of Complex Organic Molecules

The "Phenol, 3-(chloromethyl)-2-nitro-" molecule contains three key functional groups that can be selectively targeted for chemical transformations. The chloromethyl group is a reactive site for nucleophilic substitution, allowing for the introduction of various functionalities. The nitro group can be reduced to an amine, which is a common precursor for a wide range of chemical reactions, including diazotization and coupling. The phenolic hydroxyl group can undergo etherification or esterification. This multi-functionality allows for a stepwise and controlled construction of complex molecular architectures.

While specific examples for "Phenol, 3-(chloromethyl)-2-nitro-" are not extensively documented, related isomers such as 4-(chloromethyl)-2-nitrophenol (B1349657) are known to be crucial intermediates. For instance, these compounds can serve as building blocks in the synthesis of bioactive molecules and pharmaceutical agents.

Intermediate for Dyes and Pigments

The chromophoric and auxochromic groups present in "Phenol, 3-(chloromethyl)-2-nitro-" suggest its potential as an intermediate in the synthesis of dyes and pigments. The nitro group, a strong electron-withdrawing group, can act as a chromophore, contributing to the color of a molecule. The phenolic hydroxyl group and the amine group (obtainable from the reduction of the nitro group) can function as auxochromes, which modify and enhance the color.

The general class of nitrophenols and their derivatives are foundational in the dye industry. They can be used to produce a variety of dyes, including azo dyes, through diazotization of the corresponding amino-phenol and subsequent coupling with other aromatic compounds. The presence of the chloromethyl group offers an additional site for modification to fine-tune the properties of the final dye molecule.

Building Block for Materials Science Applications

The reactivity of "Phenol, 3-(chloromethyl)-2-nitro-" also makes it a candidate for applications in materials science, where it can be incorporated into larger polymer structures to impart specific functionalities.

Incorporation into Hypercrosslinked Porous Polymer Materials

Hypercrosslinked polymers (HCPs) are a class of porous organic polymers with high surface areas and tailored pore structures. The synthesis of HCPs often involves the crosslinking of aromatic monomers. The chloromethyl group in "Phenol, 3-(chloromethyl)-2-nitro-" is a well-suited functional group for Friedel-Crafts alkylation reactions, a common method for generating the crosslinked network structure of HCPs. By using this compound as a monomer or a co-monomer, it is theoretically possible to create porous materials with embedded nitro and hydroxyl functionalities, which could be useful for applications such as gas adsorption, catalysis, and separation.

Synthesis of Other Functional Chemical Materials

Beyond HCPs, "Phenol, 3-(chloromethyl)-2-nitro-" could be utilized in the synthesis of other functional materials. The phenolic hydroxyl group can be used to synthesize various resins and polymers. The nitro group can be a handle for further functionalization, or it can be reduced to an amine to create materials with different chemical properties. The combination of these groups on a single aromatic ring provides a platform for designing materials with specific thermal, optical, or chemical resistance properties.

Electrochemical Behavior and Applications of Phenol, 3 Chloromethyl 2 Nitro

Electrochemical Oxidation and Reduction Mechanisms

The electrochemical behavior of "Phenol, 3-(chloromethyl)-2-nitro-" is characterized by the distinct reactions of its primary functional groups. The nitro group undergoes reduction at negative potentials, while the phenolic moiety is susceptible to oxidation at positive potentials.

Reductive Transformations of the Nitro Group

The electrochemical reduction of the nitroaromatic system is a well-documented process that proceeds through a series of electron and proton transfer steps. In acidic aqueous solutions, the nitro group (Ar-NO₂) typically undergoes an irreversible four-electron, four-proton reduction to form the corresponding hydroxylamine (B1172632) (Ar-NHOH). nih.gov This initial reduction occurs at a large negative potential. nih.gov

The general mechanism can be summarized as: Ar-NO₂ + 4e⁻ + 4H⁺ → Ar-NHOH + H₂O

This hydroxylamine intermediate can then participate in further electrochemical reactions. A subsequent two-electron, two-proton reduction can convert the hydroxylamine to an amine (Ar-NH₂). mdpi.com

Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O

Oxidative Pathways of the Phenolic Moiety

The phenolic group (-OH) can be electrochemically oxidized, a process that is often irreversible due to the high reactivity of the generated intermediates. The initial step involves the transfer of an electron and a proton to form a phenoxy radical. rsc.orgnih.gov

Ar-OH → Ar-O• + H⁺ + e⁻

These phenoxy radicals are highly reactive and can undergo several subsequent reactions. A common issue in the electroanalysis of phenols is the polymerization of these radicals, which leads to the formation of a passivating film on the electrode surface, a phenomenon known as electrode fouling. rsc.orgnih.gov This polymeric film can block further electron transfer, diminishing the electrode's sensitivity over time. rsc.org

Alternatively, the phenoxy radical can be further oxidized to form quinone-type structures, such as ortho- or para-benzoquinone, depending on the substitution pattern. nih.govacs.org For "Phenol, 3-(chloromethyl)-2-nitro-", oxidation would likely be influenced by the steric and electronic effects of the adjacent nitro and chloromethyl groups. The oxidation potential of phenolic compounds is a key parameter used to evaluate their antioxidant activity, as it reflects the ease with which they can donate an electron. tandfonline.com

Voltammetric Studies

Voltammetric techniques are powerful tools for investigating the redox characteristics of electroactive species like "Phenol, 3-(chloromethyl)-2-nitro-". Cyclic voltammetry and differential pulse voltammetry are particularly valuable for characterizing the reduction and oxidation processes and for developing quantitative detection methods.

Cyclic Voltammetry for Redox Characterization

Cyclic voltammetry (CV) is used to probe the electrochemical behavior of nitrophenols by scanning the potential and observing the resulting current. In a typical CV experiment for a nitrophenol in an aqueous buffer, a distinct cathodic (reduction) peak and an anodic (oxidation) peak can be observed. nih.govpsu.edu

The reduction peak, appearing at negative potentials (e.g., around -0.6 V), corresponds to the irreversible reduction of the nitro group to a hydroxylamine. nih.gov The oxidation peak, at positive potentials (e.g., around +1.0 V), is associated with the oxidation of the phenolic group. nih.govpsu.edu The irreversibility of these peaks is indicated by the absence of a corresponding reverse peak upon scanning in the opposite direction. nih.gov The relationship between the peak current and the square root of the scan rate often indicates a diffusion-controlled process, meaning the rate of the reaction is limited by the transport of the analyte to the electrode surface. nih.govresearchgate.net

Table 1: Representative Cyclic Voltammetry Data for Nitrophenol Isomers This table presents typical data for nitrophenol isomers to illustrate the expected electrochemical behavior, as specific data for 3-(chloromethyl)-2-nitrophenol is not readily available.

| Isomer | Process | Peak Potential (E_p) vs. Ag/AgCl | Peak Type |

|---|---|---|---|

| o-Nitrophenol | Nitro Reduction | ~ -0.60 V | Irreversible Cathodic |

| o-Nitrophenol | Phenol (B47542) Oxidation | ~ +1.00 V | Irreversible Anodic |

| p-Nitrophenol | Nitro Reduction | ~ -0.65 V | Irreversible Cathodic |

Note: Potentials are approximate and can vary significantly with pH, buffer composition, and electrode material. Data is illustrative based on findings for related compounds. nih.govpsu.edu

Differential Pulse Voltammetry for Sensitive Electrochemical Response

Differential pulse voltammetry (DPV) is a more sensitive technique than CV and is often employed for quantitative analysis and the detection of low concentrations of analytes. mdpi.com DPV works by superimposing small pulses of a fixed amplitude on a linearly increasing potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the base potential. This method effectively minimizes the background (capacitive) current, resulting in well-defined peaks and lower detection limits. researchgate.netmostwiedzy.pl